molecular formula C28H31ClN2O4 B2992786 N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 680605-10-1

N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2992786
CAS RN: 680605-10-1
M. Wt: 495.02
InChI Key: MNFIGUVEWGJKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C28H31ClN2O4 and its molecular weight is 495.02. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Properties

Research has explored the anti-inflammatory effects of compounds structurally related to "N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide," particularly in the context of peripheral benzodiazepine receptors. For instance, studies on peripheral benzodiazepine receptor ligands have demonstrated in vivo anti-inflammatory properties, suggesting a potential application in developing anti-inflammatory agents (Torres et al., 1999).

Synthesis of Novel Derivatives

The synthesis of novel derivatives from similar structures has been explored for their potential in medicinal chemistry. For example, derivatives of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline have been synthesized, indicating the usefulness of such compounds in creating new chemical entities with potential pharmacological activities (Aghekyan et al., 2009).

Pharmacokinetics and Radiolabeling

The pharmacokinetics and radiolabeling of structurally related isoquinoline carboxamide derivatives have been studied, particularly for imaging peripheral benzodiazepine receptors. This research suggests potential applications in diagnostic imaging and the study of receptor distribution in various tissues, which could be extended to the compound (Vos et al., 1999).

Antimicrobial Agents

Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. This indicates a potential application of "N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide" in developing new antimicrobial agents (Desai et al., 2011).

Neuroleptic Properties

Research into hexahydro[1,4]oxazino[3,4-a]isoquinolines, compounds with a similar structural framework, has shown neuroleptic properties, suggesting a potential application in developing agents for neurological disorders (Clarke et al., 1978).

properties

IUPAC Name

N-(4-chlorophenyl)-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O4/c1-18(2)19-5-11-23(12-6-19)35-17-25-24-16-27(34-4)26(33-3)15-20(24)13-14-31(25)28(32)30-22-9-7-21(29)8-10-22/h5-12,15-16,18,25H,13-14,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFIGUVEWGJKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.